5-(Thiazol-2-yl)pyridine-2-carboxylic acid, also known as 5-(thiazol-2-yl)picolinic acid, is a heterocyclic compound that features both thiazole and pyridine rings. Its chemical formula is , and it has a molecular weight of 206.22 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic applications.
Source: This compound can be sourced from various chemical suppliers and is characterized by its purity of about 95% in commercial preparations .
Classification: It falls under the category of heterocyclic compounds, specifically as a pyridine derivative with a thiazole substituent. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 5-(thiazol-2-yl)pyridine-2-carboxylic acid can be achieved through several methods, including:
The molecular structure of 5-(thiazol-2-yl)pyridine-2-carboxylic acid consists of a pyridine ring substituted at the 5-position by a thiazole moiety. The structural representation can be described as follows:
The compound's structural formula can be represented using SMILES notation as O=C(O)C1=NC=C(C2=NC=CS2)C=C1
.
5-(Thiazol-2-yl)pyridine-2-carboxylic acid can participate in various chemical reactions:
The specific conditions (temperature, solvent, catalysts) for these reactions vary depending on the desired outcome but typically involve standard organic synthesis techniques.
The mechanism of action for compounds like 5-(thiazol-2-yl)pyridine-2-carboxylic acid often relates to their biological activity:
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity based on structural modifications, indicating a structure-activity relationship that guides further development.
The compound's spectral data (NMR, IR) provide insights into its functional groups and confirm its structural integrity during synthesis .
5-(Thiazol-2-yl)pyridine-2-carboxylic acid has several scientific uses:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7